![molecular formula C20H21ClN4O B5667768 3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5667768.png)
3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds. A key strategy includes the condensation of aminopyrazole with various formylated active proton compounds, facilitated by catalysts such as KHSO4 in aqueous media under conditions like ultrasound irradiation to yield substituted derivatives (Kaping, Helissey, & Vishwakarma, 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including "3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine," features a fused heterocyclic system that exhibits significant biological activity. Structural elucidation often involves advanced spectroscopic techniques, with X-ray crystallography providing insights into regioselectivity and molecular conformation, revealing the intricate details of hydrogen bonding and pi-pi stacking interactions (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives encompasses a wide range of reactions, including nucleophilic substitutions, cyclocondensations, and the formation of complex heterocyclic systems. These reactions underscore the compound's versatility in synthesizing various bioactive molecules. For instance, the reaction with heterocyclic CH acids showcases its potential in generating novel compounds with diverse biological activities (Erkin & Ramsh, 2014).
properties
IUPAC Name |
(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-14-11-22-18-16(21)17(23-25(18)12-14)19(26)24-10-6-9-20(2,13-24)15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWVFUMRHJIHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C(=O)N3CCCC(C3)(C)C4=CC=CC=C4)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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